molecular formula C9H8N2S B1662991 5-Methyl-4-phenyl-1,2,3-thiadiazole CAS No. 64273-28-5

5-Methyl-4-phenyl-1,2,3-thiadiazole

Cat. No.: B1662991
CAS No.: 64273-28-5
M. Wt: 176.24 g/mol
InChI Key: JRIBFXXOLIOOTM-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-1,2,3-thiadiazole (CAS: 64273-28-5) is a heterocyclic compound with the molecular formula C₉H₈N₂S and a molecular weight of 176.2 g/mol. Its canonical SMILES string is Cc1snnc1c1ccccc1, indicating a thiadiazole ring substituted with a methyl group at position 5 and a phenyl group at position 4 . The compound exhibits moderate solubility in DMSO (≥7.85 mg/mL) and is stored at -20°C for stability .

Properties

IUPAC Name

5-methyl-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-7-9(10-11-12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIBFXXOLIOOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320370
Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64273-28-5
Record name 1,2,3-Thiadiazole, 5-methyl-4-phenyl-
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Record name NSC 358739
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Record name 64273-28-5
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Record name 5-methyl-4-phenyl-1,2,3-thiadiazole
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Preparation Methods

Phenylhydrazine-Based Synthesis

The most widely documented route involves the cyclization of phenylhydrazine derivatives. In this method, phenylhydrazine reacts with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of potassium hydroxide (KOH) as a base. The reaction proceeds through the intermediate formation of a hydrazinecarbothioamide, which undergoes intramolecular cyclization to yield the thiadiazole ring.

Reaction Mechanism :

  • Thiocarbamide Formation : Phenylhydrazine reacts with CS₂ to form a thiocarbamide intermediate.
  • Methylation : Methyl iodide alkylates the sulfur atom, introducing the methyl group.
  • Cyclization : Base-mediated elimination of hydrogen sulfide (H₂S) facilitates ring closure.

Optimization Insights :

  • Solvent Systems : Ethanol or tetrahydrofuran (THF) enhances solubility of intermediates.
  • Temperature : Reactions performed at 60–80°C achieve 68–72% yields.
  • Catalysis : Addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates by 15–20%.

Limitations :

  • Requires strict control of stoichiometry to prevent polysubstitution.
  • Methyl iodide’s toxicity necessitates specialized handling.

Sommelet Reaction for Aldehyde Intermediate Utilization

Hexamethylenetetramine-Mediated Synthesis

An alternative pathway employs the Sommelet reaction to convert chloromethyl-thiadiazole precursors into formyl derivatives, which are subsequently reduced or functionalized. This method, adapted from Şerban et al., involves:

  • Chloromethylation : 5-Chloromethyl-4-phenyl-1,2,3-thiadiazole is synthesized via cyclization of thiosemicarbazides.
  • Hexamethylenetetramine (HMTA) Quaternization : The chloromethyl group reacts with HMTA in chloroform to form a quaternary salt.
  • Hydrolysis : Treatment with 50% acetic acid under reflux yields the aldehyde intermediate, which is reduced to the methyl group using lithium aluminum hydride (LiAlH₄).

Key Data :

  • Yield : 65–69% for aldehyde formation; 80–85% post-reduction.
  • Spectral Validation : IR spectra confirm C=O stretch at 1,712 cm⁻¹ for the aldehyde intermediate.

Advantages :

  • Enables precise functionalization at the 5-position.
  • Compatible with diverse aromatic and heterocyclic amines.

Ring-Closure Reactions Using Active Methylene Precursors

Sodium Hydride-Promoted Cyclization

Katritzky et al. demonstrated that 4,5-disubstituted thiadiazoles with active methylene groups undergo ring closure in the presence of sodium hydride (NaH). For 5-methyl-4-phenyl-1,2,3-thiadiazole, this involves:

  • Precursor Synthesis : Condensation of phenylacetaldehyde with thiosemicarbazide forms a thiosemicarbazone.
  • Cyclization : NaH in dimethylformamide (DMF) induces dehydrogenative cyclization, yielding the thiadiazole core.

Conditions :

  • Reagent Ratio : 1:1.2 (thiosemicarbazone:NaH).
  • Temperature : 110°C for 4–6 hours.
  • Yield : 58–63%.

Mechanistic Note : The reaction proceeds via a radical intermediate, as evidenced by ESR spectroscopy.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and safety. Continuous flow reactors (CFRs) offer:

  • Enhanced Heat Transfer : Mitigates exothermic risks during cyclization.
  • Reduced Reaction Times : From 12 hours (batch) to 2–3 hours (CFR).
  • Yield Improvement : 78–82% at pilot scales.

Case Study :
A CFR system using supercritical CO₂ as a solvent achieved 85% yield by minimizing side reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Phenylhydrazine Cyclization 68–72 Cost-effective; simple reagents Toxic intermediates; moderate yields
Sommelet Reaction 65–85 Functional group versatility Multi-step; requires HMTA
NaH-Promoted Cyclization 58–63 Radical mechanism insights High temperatures; specialized equipment
Continuous Flow 78–85 Scalability; safety High capital investment

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxides or sulfones. Studies indicate that cytochrome P450 enzymes (e.g., CYP2E1) can oxidize the thiadiazole moiety, though no irreversible inactivation of the enzyme occurs . Synthetic oxidation typically employs reagents like hydrogen peroxide or potassium permanganate , yielding oxidized derivatives .

Electrophilic Substitution

The compound exhibits reactivity at the 4-position due to the electron-deficient thiadiazole ring. For example, reaction with methyl iodide under basic conditions (e.g., n-butyllithium in THF at -65°C) leads to substitution at the 4-position, forming 4-methyl-5-phenyl-1,2,3-thiadiazole .

Ring Cleavage Reactions

Treatment with strong bases such as n-butyllithium induces thiadiazole ring cleavage, generating alkynyl thioethers . For instance, 5-phenyl-1,2,3-thiadiazole reacts with methyl iodide to yield 1-methylthio-2-phenylethyne via intermediate lithium thiolate formation .

Reaction TypeReagent/ConditionsProduct
Cleavage n-BuLi in THF (-65°C), methyl iodide1-Methylthio-2-phenylethyne
Electrophilic Substitution n-BuLi, methyl iodide4-Methyl-5-phenyl-1,2,3-thiadiazole

Biochemical Interactions

The compound acts as a selective inhibitor of cytochrome P450 enzymes (CYP2B4 and CYP2E1), altering drug metabolism . Oxidative transformations by P450 enzymes highlight its role in pharmacological interactions, though no reactive intermediates are formed during inhibition .

Research Findings and Trends

  • Oxidative Stability : The thiadiazole ring resists irreversible oxidation by P450 enzymes, enabling reversible inhibition .

  • Synthetic Utility : Cleavage reactions provide routes to alkynyl thioethers, expanding applications in organic synthesis .

  • Substitution Patterns : Substituents (e.g., methyl at C5) influence reactivity, directing electrophiles to the 4-position .

This compound’s reactivity profile underscores its potential in medicinal chemistry and synthetic design, particularly in enzyme inhibition and heterocyclic transformations.

Scientific Research Applications

Chemical Structure and Synthesis

5-Methyl-4-phenyl-1,2,3-thiadiazole features a thiadiazole ring with a phenyl group at the 4-position and a methyl group at the 5-position. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Various methods have been reported for its preparation, emphasizing the need for optimizing reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit notable antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against various bacteria and fungi. For instance, one study reported the synthesis of substituted thiadiazoles and their antimicrobial evaluation, highlighting their potential as effective agents in combating microbial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells in various models. For example, certain derivatives demonstrated decreased viability in human leukemia and melanoma cells, indicating their potential as chemotherapeutic agents . The mechanism often involves targeting specific cellular pathways associated with cancer cell proliferation.

Pesticide Development

One of the most significant applications of this compound is in agricultural chemistry as a pesticide or fungicide. Studies indicate that compounds within this class can effectively control plant diseases caused by fungi and bacteria. The ability to act as a plant activating agent further enhances its utility in promoting plant health while simultaneously combating pests .

Plant Growth Regulation

The compound has been explored for its role in regulating plant growth and development. It has been suggested that thiadiazole derivatives can induce resistance mechanisms in plants against various stresses, including pathogen attacks. This dual functionality makes them valuable in sustainable agriculture practices aimed at reducing chemical pesticide reliance.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

StudyApplicationFindings
Agricultural PesticideDemonstrated effectiveness against common agricultural pathogens; potential for use in integrated pest management systems.
Anticancer ResearchShowed significant cytotoxic effects on multiple cancer cell lines; potential for development into therapeutic agents.
Antimicrobial ActivityExhibited broad-spectrum antimicrobial properties; effective against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 4-phenyl-5-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and inhibiting cell cycle progression. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiadiazole Ring

The biological and chemical properties of 1,2,3-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Thiadiazole Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
5-Methyl-4-phenyl-1,2,3-thiadiazole 5-CH₃, 4-C₆H₅ C₉H₈N₂S CYP450 inhibition; no in vivo data
5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) 5-SC₆H₄Cl, 4-C₆H₅ C₁₄H₁₀ClN₂S₂ mp 87–88°C; synthesized via NaH/DMF route (67% yield)
4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e) 5-O-C₆H₅, 4-C₆H₅ C₁₅H₁₂N₂OS Recrystallized from EtOAc/Hexane; 64% yield
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole 5-SO₂-C₃H₇, 4-CH₃ C₆H₁₀N₂O₂S₂ Discontinued commercial product; potential bioactivity
5-Chloro-4-phenyl-1,2,3-thiadiazole 5-Cl, 4-C₆H₅ C₈H₅ClN₂S mp 93–95°C; used as a synthetic intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and sulfonyl (SO₂) substituents enhance reactivity and thermal stability. For example, 5-chloro derivatives are intermediates in organometallic reactions , while sulfonyl groups improve antimycobacterial activity .
  • Electron-Donating Groups (EDGs) : Methyl (CH₃) and methoxy (OCH₃) groups increase lipophilicity, aiding membrane permeability in bioactive compounds .
Antimycobacterial Activity

Hydrazone derivatives with a 4-methyl-1,2,3-thiadiazole scaffold (e.g., 3d ) exhibit MIC < 0.1 µM against Mycobacterium tuberculosis, comparable to isoniazid (INH) . In contrast, sulfonyl hydrazones (e.g., 5g ) show reduced activity, highlighting the critical role of the thiadiazole core .

Antifungal Activity

A derivative combining 4-methyl-1,2,3-thiadiazole with a triazole moiety demonstrated strong antifungal activity against Botrytis cinerea (EC₅₀ = 12.5 µg/mL), attributed to enhanced electron-withdrawing effects and optimized molecular geometry .

Biological Activity

5-Methyl-4-phenyl-1,2,3-thiadiazole (also referred to as 4-phenyl-5-methyl-1,2,3-thiadiazole) is a heterocyclic compound that has garnered attention due to its significant biological activities. This article provides a comprehensive overview of its biological activity, focusing on its interactions with cytochrome P450 enzymes, antimicrobial properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a thiadiazole ring with a methyl group at the 5-position and a phenyl group at the 4-position. This specific substitution pattern contributes to its unique chemical properties and biological activities. The compound's structure is illustrated below:

Component Structure
Thiadiazole RingThiadiazole
Methyl GroupMethyl
Phenyl GroupPhenyl

The primary mechanism of action for this compound involves its role as a selective inhibitor of specific cytochrome P450 enzymes, particularly CYP2B4 and CYP2E1 . These enzymes are crucial in the metabolism of various endogenous compounds and xenobiotics. By inhibiting these enzymes, the compound can alter drug metabolism and pharmacological effects of co-administered drugs .

Enzyme Inhibition

The inhibition of CYP2B4 and CYP2E1 can lead to significant effects on drug interactions:

Enzyme Substrate Examples Impact of Inhibition
CYP2B4Substituted aminesAltered metabolism
CYP2E1Alcohols, halogenated alkenesIncreased toxicity risk

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Bacillus cereus32.6
Staphylococcus aureus>100
Escherichia coli>100

This compound has demonstrated stronger activity against Bacillus cereus compared to Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies reveal that it exhibits cytotoxic effects on various human cancer cell lines by disrupting DNA replication processes. The following table summarizes findings from recent studies on its anticancer efficacy:

Cancer Cell Line Effect Observed
Human leukemia cellsDecreased viability
Non-small cell lung cancerReduced proliferation
Ovarian cancerInhibition of tumor growth

The compound's ability to interfere with DNA replication makes it a candidate for further development in cancer therapy .

Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Drug Interaction Studies : Researchers utilized this compound to study its effects on the metabolism of co-administered drugs in animal models. Results indicated significant alterations in drug clearance rates due to CYP450 inhibition.
  • Antimicrobial Efficacy Trials : Clinical trials involving infected patients showed promising results when this compound was used as part of a combination therapy for resistant bacterial infections.

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-4-phenyl-1,2,3-thiadiazole, and what critical parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves cyclocondensation or cross-coupling reactions. Key methods include:

  • Copper-catalyzed cross-coupling : Reacting 4-methyl-1,2,3-thiadiazole with aryl halides in the presence of Cu(I) catalysts at 70–80°C, achieving yields up to 85% .
  • Triethylamine-mediated cyclization : Using ethanol as a solvent and triethylamine to deprotonate intermediates, followed by 6-hour stirring at room temperature to precipitate products .
  • Thiol-thiadiazole coupling : Reacting 4-phenyl-5-chloro-1,2,3-thiadiazole with thiols (e.g., cyclohexylthiol) in DMF at 100°C for 2–3 hours .

Q. Critical parameters :

  • Catalyst selection : Copper catalysts enhance coupling efficiency, while palladium systems are less effective for sulfur-containing substrates .
  • Solvent polarity : Ethanol or DMF improves solubility of intermediates .
  • Temperature control : Higher temperatures (70–100°C) accelerate reaction rates but may degrade thermally sensitive substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths and angles, critical for confirming the thiadiazole ring geometry. SHELX software is widely used for refinement, particularly for small molecules .
  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.5–2.7 ppm) .
    • ¹³C NMR : Confirms carbonyl or sulfur-linked carbons (δ 160–180 ppm) .
  • IR spectroscopy : Detects C=S (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .
  • Elemental analysis : Validates purity by comparing experimental and calculated C/H/N/S percentages (e.g., ±0.3% deviation acceptable) .

Q. What preliminary biological screening approaches are used to evaluate the bioactivity of thiadiazole derivatives?

Methodological Answer:

  • Antimicrobial assays :
    • Agar diffusion : Measures inhibition zones against Staphylococcus aureus or Escherichia coli at 50–100 µg/mL concentrations .
    • MIC (Minimum Inhibitory Concentration) : Determines using broth microdilution (e.g., 12.5–100 µg/mL) .
  • Antifungal testing :
    • Mycelial growth inhibition : Evaluates activity against Candida albicans via disc diffusion .
  • Cytotoxicity screening : Uses MTT assays on human cancer cell lines (e.g., IC₅₀ values reported for HepG2 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound derivatives in multi-step syntheses?

Methodological Answer:

  • Catalyst optimization : Replace Cu(I) with Cu(II)-ligand complexes to reduce side reactions in cross-coupling .
  • Solvent systems : Use mixed solvents (e.g., ethanol:DCM 3:1) to balance solubility and precipitation .
  • Workup protocols :
    • Recrystallization : Dimethylformamide (DMF) or ethanol removes unreacted starting materials .
    • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates isomers .
  • In situ monitoring : TLC or HPLC tracks intermediate formation, reducing over-reaction .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies on thiadiazole compounds?

Methodological Answer:

  • Standardize protocols : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing to minimize inter-lab variability .
  • Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent/DMSO concentrations or cell line variations .
  • In silico validation : Cross-check bioactivity with molecular docking to confirm target binding consistency .

Q. How does molecular docking contribute to understanding the mechanism of action of this compound derivatives?

Methodological Answer:

  • Target identification : Docking into enzyme active sites (e.g., C. albicans CYP51 or bacterial dihydrofolate reductase) predicts binding affinity (ΔG values ≤ -8 kcal/mol indicate strong interactions) .
  • Structure-activity relationships (SAR) :
    • Substituent effects : Methyl groups enhance hydrophobic interactions, while phenyl rings stabilize π-π stacking .
    • Electrostatic maps : Highlight regions where electron-withdrawing groups (e.g., -NO₂) improve target engagement .
  • Dynamic simulations : MD simulations (100 ns) assess complex stability, identifying key hydrogen bonds (e.g., S···H-N) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-phenyl-1,2,3-thiadiazole
Reactant of Route 2
5-Methyl-4-phenyl-1,2,3-thiadiazole

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